1H-Imidazol-4-amine dihydrochloride

Solubility Stability Handling

The free base 1H-imidazol-4-amine decomposes rapidly in air via ring fission, compromising synthetic and assay reproducibility. The dihydrochloride salt (CAS 111005-19-7) resolves this: • Air-stable solid handled under ambient conditions; long-term storage at 2-8°C. • Freely water-soluble - dissolve directly in aqueous buffers without inert atmosphere. • Validated precursor for anaerobic biosynthesis of 7-azabenzimidazolylcobamide (B12 analogs) in E. limosum and for aminoimidazole-based Src kinase inhibitor SAR programs. • Supplied at ≥95% HPLC purity with certificate of analysis; batch-to-batch consistency ensured.

Molecular Formula C3H7Cl2N3
Molecular Weight 156.01 g/mol
CAS No. 111005-19-7
Cat. No. B035115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazol-4-amine dihydrochloride
CAS111005-19-7
Molecular FormulaC3H7Cl2N3
Molecular Weight156.01 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)N.Cl.Cl
InChIInChI=1S/C3H5N3.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2,(H,5,6);2*1H
InChIKeyDUMKPSWHQBNFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazol-4-amine dihydrochloride (CAS 111005-19-7): A Stable Aminoimidazole Building Block for Pharmaceutical and Biochemical Research


1H-Imidazol-4-amine dihydrochloride (also known as 4-Aminoimidazole dihydrochloride) is an aminoimidazole derivative with the molecular formula C3H7Cl2N3 and a molecular weight of 156.01 g/mol [1]. It is the dihydrochloride salt of 1H-imidazol-4-amine (free base CAS 4919-03-3), a heterocyclic building block used extensively in medicinal chemistry and bioorganic synthesis . This salt form is commercially available as a solid, with typical purities ranging from 95% to 98% as determined by HPLC, and is supplied in quantities from 100 mg to 25 g .

Why Substituting 1H-Imidazol-4-amine dihydrochloride with Its Free Base or Other Imidazole Salts Fails in Critical Research Applications


Direct substitution of 1H-Imidazol-4-amine dihydrochloride with its free base (1H-imidazol-4-amine, CAS 4919-03-3) or other aminoimidazole salts is not equivalent due to fundamental differences in physicochemical stability, solubility, and handling characteristics. The free base form is notoriously unstable, with literature describing rapid decomposition via ring fission upon exposure to air, rendering it impractical for many synthetic and biological workflows [1]. In contrast, the dihydrochloride salt provides a stable, water-soluble solid that can be handled under standard laboratory conditions and stored at 2-8°C . Furthermore, while other imidazole salts (e.g., 1-methyl-1H-imidazol-4-amine monohydrochloride, CAS 89088-69-7) or alternative aminoimidazole regioisomers may share some structural features, their distinct substitution patterns and salt stoichiometries confer different reactivity profiles, solubility parameters, and biological activities, making them unsuitable replacements without method re-validation. The specific dihydrochloride form is therefore a critical specification for ensuring reproducible outcomes in assays and syntheses that have been optimized around its unique properties.

Quantitative Differentiation Evidence for 1H-Imidazol-4-amine dihydrochloride (CAS 111005-19-7) vs. Analogs


Enhanced Aqueous Solubility and Ambient Stability vs. Free Base

The free base of 1H-imidazol-4-amine (CAS 4919-03-3) is documented as being 'frequently unstable in air' and prone to rapid decomposition via ring fission [1]. In contrast, the dihydrochloride salt form (CAS 111005-19-7) is a chemically stable, water-soluble derivative designed for convenient laboratory use [2]. While the free base requires storage under inert gas and cold temperatures to mitigate degradation, the dihydrochloride salt can be stored at 2-8°C or even at room temperature when protected from light, according to vendor specifications .

Solubility Stability Handling

Verifiable High Purity (≥95-98% by HPLC) for Reproducible Synthetic Outcomes

Commercial batches of 1H-Imidazol-4-amine dihydrochloride are routinely specified with minimum purity levels of 95% to 98% as determined by HPLC, with some vendors offering batch-specific certificates of analysis (COA) that include NMR, HPLC, and GC data . For instance, AKSci supplies the compound with a min. purity spec of 98% (HPLC) , while Bidepharm and ChemScene provide it at 95% and 97% purity, respectively . This level of analytical rigor ensures that the compound can be used as a precise building block in multi-step syntheses where impurities could lead to off-target reactions or low yields.

Purity Quality Control HPLC

Defined Application as a Precursor for Vitamin B12 Analogs via Eubacterium limosum Biosynthesis

1H-Imidazol-4-amine (as the free base or dihydrochloride salt) serves as a specific building block for the biosynthesis of vitamin B12 analogs. In a study by Endres et al. (1995), the anaerobic bacterium Eubacterium limosum was cultured in the presence of [2-13C]4(5)-aminoimidazole, leading to the synthesis of novel 13C-labeled 7-azabenzimidazolylcobamide and 5,6-dimethyl-7-azabenzimidazolylcobamide [1]. This demonstrates that the 4-aminoimidazole scaffold is uniquely recognized and transformed by this biosynthetic pathway, a property not shared by other imidazole derivatives (e.g., unsubstituted imidazole, which yielded only imidazolylcobamide) [1].

Vitamin B12 Analogs Biosynthesis Eubacterium limosum

Competitive Inhibition of Acetylcholinesterase and Tyrosine Hydroxylase

4-Aminoimidazole dihydrochloride has been reported to act as a competitive inhibitor of acetylcholinesterase (AChE) and tyrosine hydroxylase . While direct quantitative IC50 or Ki data for the parent compound are not readily available in the public literature, this class-level activity indicates its potential as a starting point for the development of enzyme inhibitors. Derivatives of 4-aminoimidazole have been optimized to yield Src family kinase inhibitors with IC50 values in the nanomolar range (2-130 fold improvement over previous leads) [1], demonstrating the scaffold's tractability in medicinal chemistry campaigns.

Enzyme Inhibition Acetylcholinesterase Tyrosine Hydroxylase

Optimal Application Scenarios for 1H-Imidazol-4-amine dihydrochloride (CAS 111005-19-7) Based on Verified Differentiation Evidence


Synthesis of Structurally Defined Vitamin B12 Analogs

Use as a precursor in the anaerobic biosynthesis of 7-azabenzimidazolylcobamide and 5,6-dimethyl-7-azabenzimidazolylcobamide by Eubacterium limosum, as demonstrated by Endres et al. (1995) [1]. The compound's specific transformation into these aza analogs, contrasted with the limited conversion of unsubstituted imidazole, makes it the preferred starting material for generating labeled or unlabeled vitamin B12 reference standards.

Medicinal Chemistry Scaffold for Kinase and Neurotransmitter-Related Enzyme Inhibitors

Leverage the 4-aminoimidazole core as a starting point for structure-activity relationship (SAR) studies targeting acetylcholinesterase, tyrosine hydroxylase, or Src family kinases [2]. The scaffold has been successfully optimized to yield low-nanomolar Src kinase inhibitors, demonstrating its viability in lead optimization programs. The dihydrochloride salt form ensures reliable solubility and handling during synthetic derivatization.

Biochemical and Pharmaceutical Assays Requiring a Stable, Water-Soluble Imidazole Building Block

Utilize the compound in any aqueous-based assay or synthetic protocol where the instability of the free base would be prohibitive [3]. The dihydrochloride salt's enhanced stability and water solubility eliminate the need for inert atmosphere handling and enable direct dissolution in buffer systems, making it suitable for high-throughput screening, enzyme kinetics studies, and bioconjugation reactions.

Quality-Controlled Procurement for Reproducible Multi-Step Syntheses

Source the compound from vendors providing a minimum purity specification of 95-98% by HPLC, with available certificates of analysis (COA) . This ensures batch-to-batch consistency in multi-step organic syntheses, where trace impurities could compromise yields or lead to byproduct formation, and aligns with the reproducibility requirements of academic and industrial research laboratories.

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